5-Bromo-2-cyclobutylpyridine
Overview
Description
“5-Bromo-2-cyclobutylpyridine” is a chemical compound with the CAS Number: 1159815-16-3 . It has a molecular weight of 212.09 and its IUPAC name is 5-bromo-2-cyclobutylpyridine .
Molecular Structure Analysis
The InChI code for “5-Bromo-2-cyclobutylpyridine” is 1S/C9H10BrN/c10-8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3H2
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“5-Bromo-2-cyclobutylpyridine” is a powder that is stored at room temperature . Its molecular weight is 212.09 .
Scientific Research Applications
Synthesis and Chemical Reactions
5-Bromo-2-cyclobutylpyridine is a versatile compound in synthetic chemistry. Schwab, Fleischer, and Michl (2002) developed efficient syntheses of brominated bipyridines and bipyrimidines, useful in preparing metal-complexing molecular rods. They utilized 5-bromo-2,2'-bipyridine and related derivatives, indicating the potential of brominated pyridines in complex molecule synthesis (Schwab, Fleischer, & Michl, 2002). Song et al. (2004) synthesized 5-bromopyridyl-2-magnesium chloride, a previously inaccessible intermediate, from 5-bromo-2-iodopyridine. This facilitated the synthesis of functionalized pyridine derivatives, highlighting the role of brominated pyridines in diverse organic syntheses (Song et al., 2004).
Biological Applications
5-Bromo-2-cyclobutylpyridine derivatives find applications in biological studies. For instance, Bonhoeffer et al. (2000) discussed the use of 5-Bromo-2′-deoxyuridine (BrdU) in measuring cell turnover in vivo, demonstrating its utility in biological research and cell proliferation studies (Bonhoeffer, Mohri, Ho, & Perelson, 2000). Schneider and d’Adda di Fagagna (2012) explored the effects of BrdU on neural stem cells, revealing its impact on global DNA methylation and cell differentiation (Schneider & d’Adda di Fagagna, 2012).
Pharmaceutical and Pesticide Synthesis
The compound is also relevant in the synthesis of pharmaceutical and pesticide products. Shi et al. (2022) discussed a case of poisoning with 5-bromo-2-nitropyridine, an intermediate in such syntheses, underscoring its industrial importance (Shi et al., 2022). Agosti et al. (2017) detailed the large-scale synthesis of 5-Bromo-2-nitropyridine, highlighting its role in industrial chemical processes (Agosti et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-cyclobutylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIFQWGAWOPTCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyclobutylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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